molecular formula C26H31N3O2S B2701190 2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 920487-37-2

2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2701190
CAS RN: 920487-37-2
M. Wt: 449.61
InChI Key: KFISMTLOTQDYMG-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a derivative of indoline . Indoline is a heterocyclic compound and it is a part of many bioactive molecules . The compound also contains a thioether group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system . The presence of these groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group could influence its solubility .

Scientific Research Applications

Antibacterial, Antifungal, and Anti-Tubercular Agents

Research has demonstrated the synthesis of derivatives related to the compound of interest, highlighting their potential as antibacterial, antifungal, and anti-tubercular agents. For instance, tetrahydropyrimidine–isatin hybrids have been synthesized and screened for their activity against various pathogens, showcasing the broader chemical family's potential in combating infectious diseases (Akhaja & Raval, 2012).

Antiproliferative Activity

Unsymmetrical diindolyl phenylacetamide derivatives have been synthesized and evaluated for their antiproliferative activity against human colorectal carcinoma cell lines. These studies indicate the potential therapeutic applications of compounds within this chemical class in cancer treatment (Li et al., 2016).

Antimicrobial Activities

Various indolin-1-yl acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. Some synthesized compounds exhibited promising antibacterial and antifungal activities, indicating the compound's structural class as a valuable source for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Eradicating Staphylococcus Species

Novel oxindoles bearing 3-heterocycles have been designed, synthesized, and discovered as species-specific and combinatorial agents in eradicating Staphylococcus species, including methicillin-resistant Staphylococcus aureus. This research underscores the critical role of novel synthetic compounds in addressing antibiotic resistance (Shin et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . This could include testing its biological activity or exploring its use in materials science .

properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)32-17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISMTLOTQDYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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